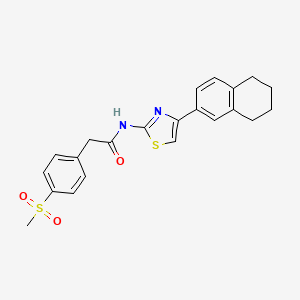

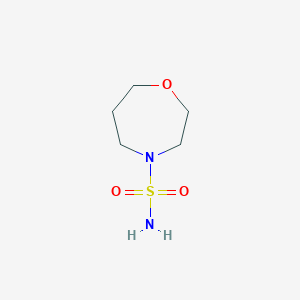

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Applications De Recherche Scientifique

Quantum Theory of Atoms-In-Molecules Analysis

A study explored the nature of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives through crystallographic and QTAIM analysis. The adamantane derivatives displayed significant intra- and intermolecular interactions, with the orientation of the amino group differing in non-halogenated structures. This research highlights the importance of these interactions in stabilizing the crystal structures of such compounds, essential for developing materials with precise molecular arrangements (El-Emam et al., 2020).

Anti-Influenza Virus Activity

Adamantane derivatives have been synthesized and evaluated for their antiviral activity against influenza A and B viruses. The study utilized a microwave-assisted synthesis approach, leading to compounds with potent inhibitory effects, suggesting adamantane derivatives as potential antiviral agents (Göktaş et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

Research on adamantane derivatives, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, revealed their promising antimicrobial and anti-inflammatory properties. These compounds exhibited significant activities against Gram-positive bacteria and the pathogenic fungus Candida albicans, along with dose-dependent anti-inflammatory effects in vivo. Such findings underscore the potential of adamantane derivatives in developing new antimicrobial and anti-inflammatory treatments (Kadi et al., 2007).

Inhibitory Activity Against Carbonic Anhydrase Isoforms

A study focused on the inhibitory activity of 1,3,4-thiadiazole-sulfonamides against carbonic anhydrase (CA) isoforms highlighted the critical role of the tail derivatizing the 5-position in determining the compounds' inhibitory potency. The research provides insights into the design of isoform-selective inhibitors, crucial for therapeutic applications targeting specific CA isoforms (Avvaru et al., 2010).

Antiproliferative Activity Against Cancer Cell Lines

Adamantane-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, revealing the potential of these compounds in cancer therapy. Some derivatives exhibited promising results, offering a foundation for further development of anticancer agents (Wassel et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS2/c1-2-3-21-15-19-18-14(22-15)17-13(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOPWXGKWOAPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

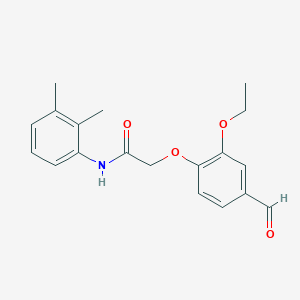

![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)

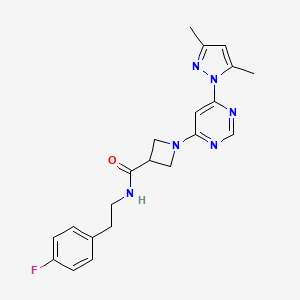

![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)

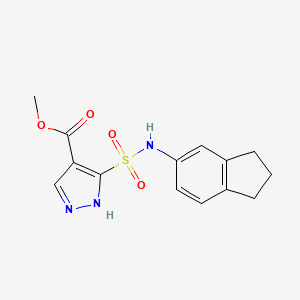

![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2703817.png)

![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)